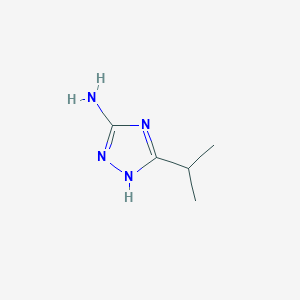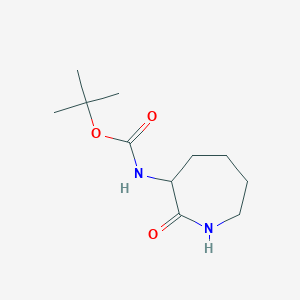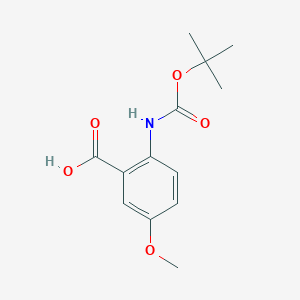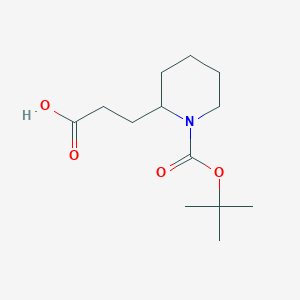
5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. For example, a paper I found discusses the synthesis of a key intermediate in the preparation of zolazepam .Molecular Structure Analysis
This involves the use of techniques such as X-ray diffraction to determine the 3D structure of the compound .Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes. For example, 3-Chloro-4-fluorophenylboronic acid has been used as a reactant in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
This would involve detailing properties such as melting point, boiling point, density, solubility, and pKa. For example, 3-Chloro-4-fluorophenylboronic acid has a melting point of 242-247 °C (lit.), is soluble in Methanol, and has a predicted pKa of 7 .Scientific Research Applications
Synthesis and Characterization
The compound 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid serves as a key intermediate in the synthesis of pharmacologically active compounds. For instance, it has been used in the synthesis of 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluorophenyl moiety, which exhibit significant anti-convulsant and anti-inflammatory activities supported by in silico molecular docking studies (Bhat et al., 2016). Another study reported its use in synthesizing 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs (Zhang et al., 2019).
Antibacterial Agents
Compounds derived from 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid have been evaluated for their antimicrobial properties. A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, condensed with different phenyl acetamide derivatives possessing a fluorine atom, showed potent antimicrobial activities against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
Analgesic Activities
Newly synthesized imidazolyl acetic acid derivatives from 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid were evaluated for their anti-inflammatory and analgesic activities, showing significant potential compared to standard drugs. This suggests a promising avenue for developing new therapeutic agents (Khalifa & Abdelbaky, 2008).
Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of boronic acid derivatives, including compounds related to 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid, has been explored. This research enhances the understanding of chemical reactivity and potential applications in sensing technologies (Geethanjali et al., 2015).
Impurity Analysis in Pharmaceutical Synthesis
A specific and sensitive GC-FID method has been developed for determining impurities in 5-chlorovaleroyl chloride, a compound closely related to 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid. This method is crucial for monitoring the impurity profile and quality of the final pharmaceutical products (Tang et al., 2010).
Mechanism of Action
If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems. For example, Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binds to the adenosine triphosphate (ATP)-binding site of the enzyme .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-8-6-7(4-5-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVIWNOQXCRBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373960 | |
| Record name | 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-fluorophenyl)-5-oxopentanoic acid | |
CAS RN |
845790-41-2 | |
| Record name | 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845790-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)



![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)






